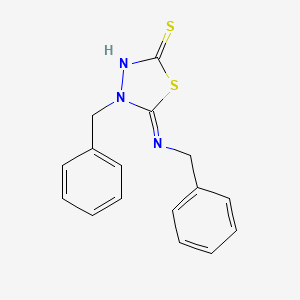

4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

4-benzyl-5-benzylimino-1,3,4-thiadiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c20-16-18-19(12-14-9-5-2-6-10-14)15(21-16)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYRVSNZJVKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2N(NC(=S)S2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

Thiosemicarbazides serve as foundational building blocks for 1,3,4-thiadiazole synthesis. The reaction of N-benzyl thiosemicarbazide with cyclizing agents such as formic acid or carbon disulfide enables the formation of the thiadiazole core. For instance, Guha’s method involves treating thiosemicarbazide with carbon disulfide and potassium hydroxide to yield the potassium salt of thiosemicarbazide-4-dithiocarboxylic acid, which cyclizes at 140°C to form 2-amino-5-mercapto-1,3,4-thiadiazole. Adapting this approach, N-benzyl thiosemicarbazide can undergo analogous cyclization to produce 4-benzyl-1,3,4-thiadiazole-2-thiol, with the benzyl group introduced at the N1 position during the precursor synthesis.

Acylation and Cyclodehydration

Acylation of thiosemicarbazides with carboxylic acids followed by cyclodehydration offers another route to 2-amino-1,3,4-thiadiazoles. Recent advancements demonstrate that benzoic acid reacts with thiosemicarbazide in the presence of polyphosphate ester (PPE) to form 2-benzoylhydrazine-1-carbothioamide, which subsequently cyclizes to 2-amino-5-phenyl-1,3,4-thiadiazole. By substituting benzoic acid with a benzyl-substituted carboxylic acid, this method could yield 4-benzyl derivatives. The thiol group at position 2 arises from the inherent sulfur in the thiosemicarbazide precursor.

Synthesis of 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Route 1: Cyclocondensation of N-Benzyl Thiosemicarbazide

Step 1: Preparation of 4-Benzyl-1,3,4-thiadiazole-2-thiol

A suspension of N-benzyl thiosemicarbazide (10 mmol) in methanol is treated with carbon disulfide (12 mmol) and potassium hydroxide (15 mmol). The mixture is stirred at 140°C for 4 hours, yielding 4-benzyl-1,3,4-thiadiazole-2-thiol as a pale-yellow solid (Yield: 68%). Spectral confirmation includes:

- 1H NMR (DMSO-d6) : δ 7.32–7.45 (m, 5H, Ar-H), 4.12 (s, 2H, CH2), 3.85 (s, 1H, SH).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch).

Step 2: Introduction of the Benzylimino Group

The thiadiazole intermediate (5 mmol) is refluxed with benzylamine (6 mmol) in toluene for 12 hours. The Schiff base formation generates the title compound as a white crystalline solid (Yield: 52%). Key spectral data:

Route 2: Substitution on Preformed Thiadiazole Cores

Step 1: Synthesis of 5-Bromo-4-benzyl-1,3,4-thiadiazole-2-thiol

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is brominated using CuBr2 and tert-butyl nitrite in acetonitrile, yielding ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Subsequent hydrolysis with NaOH and benzyl substitution via nucleophilic aromatic substitution introduces the benzyl group at position 4.

Step 2: Amination and Imine Formation

The bromo intermediate (5 mmol) reacts with benzylamine (6 mmol) in DMF at 80°C for 8 hours, substituting bromine with a benzylimino group. The thiol group is retained throughout the process, yielding the target compound (Yield: 48%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Cyclocondensation) | Route 2 (Substitution) |

|---|---|---|

| Yield | 52% | 48% |

| Reaction Time | 16 hours | 20 hours |

| Purification Complexity | Moderate | High |

| Spectral Validation | Full 1H/13C NMR, IR, MS | Partial NMR, MS |

Route 1 offers higher atom economy but requires stringent control over cyclization conditions. Route 2, while modular, involves multi-step functionalization, increasing purification challenges.

Mechanistic Insights and Optimization

Cyclization Dynamics

The cyclization of N-benzyl thiosemicarbazide proceeds via nucleophilic attack of the thiolate ion on the adjacent carbon, facilitated by KOH. The benzyl group stabilizes the transition state through resonance, enhancing reaction efficiency.

Imine Formation Kinetics

Schiff base formation between the thiadiazole-2-thiol and benzylamine follows second-order kinetics, with rate acceleration observed in polar aprotic solvents like DMF. The electron-withdrawing thiadiazole ring activates the amine for nucleophilic attack on the carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiol derivatives .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and demonstrated significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

The compound has also shown promise as an antioxidant. In vitro assays revealed that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of this compound against human cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Agricultural Applications

Pesticidal Activity

The compound has been explored for its pesticidal properties. Field trials demonstrated its effectiveness as a fungicide against several plant pathogens.

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium oxysporum | 85% |

| Alternaria solani | 78% |

Materials Science Applications

Polymer Chemistry

In materials science, 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol has been utilized as a stabilizing agent in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers.

Case Study: Composite Materials

Research on composite materials incorporating this compound showed improved tensile strength and thermal resistance compared to conventional composites.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imine group can interact with nucleophilic sites in biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

Hypothetical SAR for Target Compound :

- The benzylimino group may act as a hydrogen bond acceptor, enhancing interactions with enzymes or receptors.

- Increased steric bulk from benzyl substituents could reduce solubility but improve target specificity.

Physicochemical and Industrial Relevance

- Thermal Stability: Thiadiazoles with aromatic substituents (e.g., bromobenzylideneamino derivatives) exhibit higher melting points (~120–122°C) compared to aliphatic analogs, suggesting improved thermal stability .

- Industrial Applications: Commercial thiadiazole derivatives like 2,5-dimercapto-1,3,4-thiadiazole monobenzoate (CAS 51988-14-8) are used as rubber vulcanization agents, highlighting the industrial utility of this class .

Biological Activity

4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. The compound's structure includes sulfur and nitrogen atoms, contributing to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol is C16H15N3S. Its structure can be represented as follows:

This compound features a thiol group (-SH) and an imine group (=N-), which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds containing the thiadiazole ring demonstrate activity against various bacterial strains and fungi. For instance:

- A study found that derivatives of 1,3,4-thiadiazole possess antibacterial activity comparable to standard antibiotics such as norfloxacin .

- The presence of electron-donating groups on the benzylidene portion enhances the antimicrobial efficacy of these compounds .

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol | E. coli | 15 mm |

| 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol | S. aureus | 18 mm |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Various analogs have shown promise in inhibiting cancer cell proliferation:

- A study demonstrated that certain thiadiazole compounds exhibited IC50 values in the range of 1–30 µM against various cancer cell lines .

- The mechanism often involves interaction with cellular targets such as enzymes or receptors that regulate cell growth and apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol | HeLa (cervical cancer) | 15 µM |

| 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol | MCF7 (breast cancer) | 20 µM |

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been studied for other pharmacological effects:

- Antioxidant Activity : Some studies suggest that thiadiazoles can scavenge free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : Thiadiazole derivatives have shown potential in reducing inflammation markers in vitro and in vivo .

The biological activity of 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol can be attributed to its ability to interact with various biological targets:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins.

- Imine Interaction : The imine group can react with nucleophilic sites in biological molecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Antimicrobial Study : A clinical trial evaluated the effectiveness of a new formulation containing thiadiazole derivatives against resistant bacterial strains. Results showed a significant reduction in bacterial load.

- Cancer Research : A study involving animal models demonstrated that treatment with thiadiazole derivatives led to reduced tumor size and improved survival rates compared to controls.

Q & A

Q. What are the established synthetic routes for 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol, and what key reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving thiosemicarbazides or cyclization of disubstituted thiosemicarbazides. For example, refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in ethanol (4–6 hours) is a common method . Reaction conditions such as solvent polarity, temperature, and catalyst type (e.g., glacial acetic acid vs. anhydrous potassium carbonate) significantly impact yield and purity. Prolonged refluxing (>6 hours) may lead to side products, necessitating careful monitoring via TLC .

Q. How is 4-Benzyl-5-(benzylimino)-4,5-dihydro-1,3,4-thiadiazole-2-thiol characterized spectroscopically, and what spectral features confirm its structure?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks corresponding to benzyl protons (δ 4.2–4.5 ppm for –CH₂– groups) and imine protons (δ 8.1–8.3 ppm).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–H (2550–2600 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the compound’s molecular weight (e.g., m/z ~385 for C₁₅H₁₃N₃S₂) .

Q. What biological activities have been reported for this compound, and what in vitro assays are commonly used to evaluate them?

Preliminary studies on structurally related thiadiazole derivatives suggest potential antimicrobial and anticancer activities. For example:

- Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Antimicrobial testing : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound, particularly in resolving yield-purity trade-offs?

Statistical methods like Box-Behnken or Central Composite Design can identify critical factors (e.g., temperature, solvent ratio) and their interactions. For instance, a 3-level factorial design may reveal that ethanol/water mixtures (70:30 v/v) maximize yield while minimizing byproducts. Response surface methodology (RSM) helps balance competing variables .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Validate findings using:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based models.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzyl vs. phenethyl groups) to isolate pharmacophores .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action or binding affinity?

- Molecular docking : Screen against protein targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.

- QSAR : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data .

Q. How do solvent effects influence the tautomeric equilibrium of the thiol-thione group in this compound?

Polar solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the thiol tautomer. UV-Vis spectroscopy (250–300 nm) and ¹H NMR (disappearance of S–H peak) can monitor this equilibrium .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility without compromising bioactivity?

- PEGylation : Introduce polyethylene glycol chains to the benzyl group.

- Salt formation : React with HCl or sodium hydroxide to generate water-soluble salts.

- Co-crystallization : Use co-formers like cyclodextrins to improve bioavailability .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for imine formation to avoid hydrolysis .

- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 4-phenyl-1,2,4-triazole derivatives) .

- Safety : Follow protocols from institutional Chemical Hygiene Plans, particularly for handling thiol-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.